molecular formula C21H22N4O6 B2514419 ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1005304-50-6

ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate

Cat. No. B2514419
M. Wt: 426.429
InChI Key: PZCHUGXFZPUCCA-UHFFFAOYSA-N
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Description

The compound is an ester, as indicated by the “benzoate” part of the name. Esters are organic compounds made by replacing the hydrogen of an acid by an alkyl or other organic group . The “ethyl” part indicates that the ester is formed with ethyl alcohol .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including an ester group, a pyrimidine ring, and several alkyl groups . The exact structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis to form an alcohol and an acid. The pyrimidine ring might be able to participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any aromatic systems .

properties

IUPAC Name

ethyl 2-[[2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c1-4-30-15-10-11-22-18-17(15)19(27)25(21(29)24(18)3)12-16(26)23-14-9-7-6-8-13(14)20(28)31-5-2/h6-11H,4-5,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCHUGXFZPUCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate

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